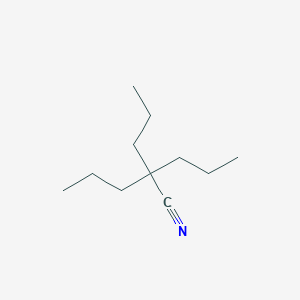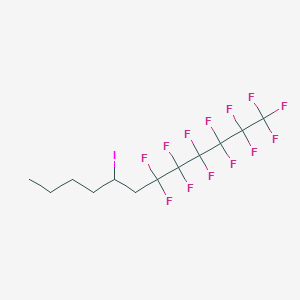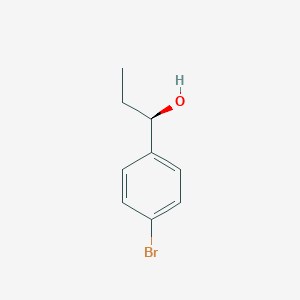
(R)-1-(4-Bromophenyl)-1-propanol
説明
Synthesis Analysis
The synthesis of compounds related to (R)-1-(4-Bromophenyl)-1-propanol involves several steps including bromination, acylation, and amination processes. For instance, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride was synthesized from acetanilide through Friedel-Crafts acylation, α-bromination, and amination, highlighting a method that could potentially be adapted for (R)-1-(4-Bromophenyl)-1-propanol (Zeng Zhi-ming, 2003).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of similar bromophenyl compounds have been thoroughly investigated using various spectroscopic methods and quantum chemical calculations. For example, the structural characterizations of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one were determined by spectroscopic methods and quantum chemical investigations, providing insights into the molecular geometry, vibrational frequencies, and chemical shifts that could be comparable for (R)-1-(4-Bromophenyl)-1-propanol (K. Thanigaimani et al., 2015).
Chemical Reactions and Properties
The reactivity of (R)-1-(4-Bromophenyl)-1-propanol can be inferred from studies on related bromophenyl compounds. Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids to give indenones illustrate the type of chemical transformations that bromophenyl moieties can undergo, suggesting potential pathways for derivatization or functionalization of (R)-1-(4-Bromophenyl)-1-propanol (Y. Harada et al., 2007).
Physical Properties Analysis
The physical properties of compounds structurally related to (R)-1-(4-Bromophenyl)-1-propanol can be assessed through experimental and theoretical methods. Studies often utilize FTIR, NMR, and UV-Vis spectroscopy, alongside quantum chemical calculations to determine physical characteristics such as vibrational frequencies, chemical shifts, and absorption wavelengths. These methods provide comprehensive data that can be extrapolated to understand the physical properties of (R)-1-(4-Bromophenyl)-1-propanol.
Chemical Properties Analysis
Chemical properties, including reactivity and stability, can be predicted by studying similar bromophenyl compounds. For instance, the synthesis and structural analysis of various bromophenyl derivatives offer insights into the potential chemical behavior of (R)-1-(4-Bromophenyl)-1-propanol. Quantum chemical analyses, such as HOMO-LUMO gap calculations, provide valuable information on the electronic properties and potential reactivity (Abdullah M. Asiri et al., 2016).
科学的研究の応用
Therapeutic Agents : Pure enantiomers of (R)-1-(4-Bromophenyl)-1-propanol are useful as antitussive (cough suppressant) and central sedative therapeutic agents (Bianchi, Bosetti, Cesti, & Golini, 1992).
Chiral Catalyst : Rh(2)(R-BTPCP)(4) is an effective chiral catalyst for enantioselective reactions, facilitating highly selective cyclopropanations (Qin et al., 2011).
Chemical Synthesis : (R)-1-(4-Bromophenyl)-1-propanol acts as a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde (Asami et al., 2015).
Material Science : It's used in the kinetic resolution of secondary alcohols like rac-indanol, rac-1-phenylethanol, and rac-1-(3-bromophenyl)-1-ethanol in the development of nanohybrid materials (Galvão et al., 2018).
Pharmaceutical Development : The R-alcohol serves as a building block for the cardioselective β-blocker atenolol (Lund, Bøckmann, & Jacobsen, 2016).
Molecular Clusters and Enantiodiscrimination : Research involving chiral recognition of diols in the gas phase through complexation with (R)-1-(4-Bromophenyl)-1-propanol uses R2PI-TOF as a tool (Scuderi et al., 2003).
Liquid Crystal Synthesis : The compound has been used in the synthesis of propylbiphenyl alkanoate liquid crystals, influencing mesomorphism (Bi, 2007).
Sensor Development : It's employed in the creation of chiral conjugated microporous polymers, acting as a novel chiral fluorescence sensor for amino alcohols (Wei, Zhang, Zhao, & Li, 2013).
特性
IUPAC Name |
(1R)-1-(4-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMFTKHAIDWIDC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426206 | |
| Record name | (R)-1-(4-Bromophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Bromophenyl)-1-propanol | |
CAS RN |
112777-66-9 | |
| Record name | (R)-1-(4-Bromophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



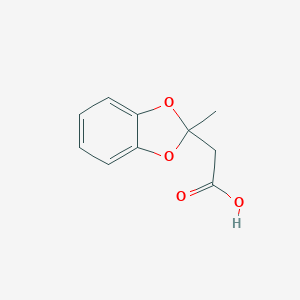
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)
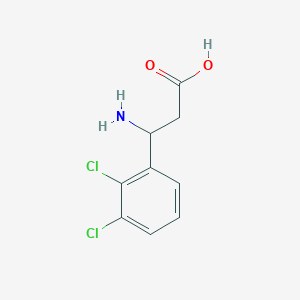
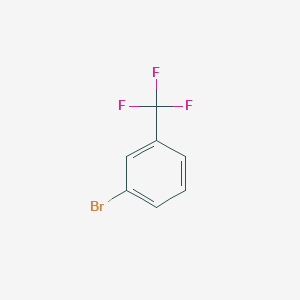
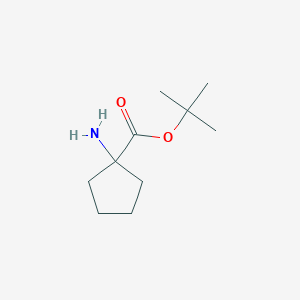
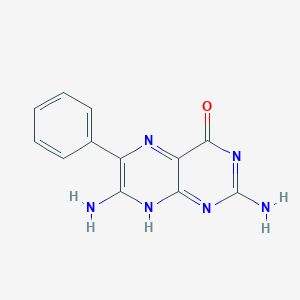
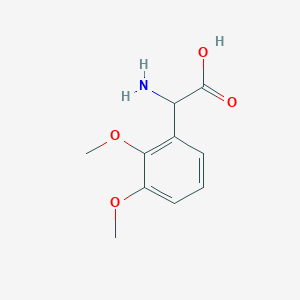
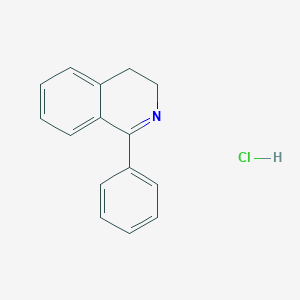
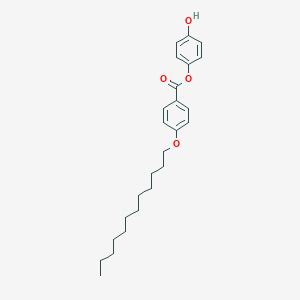
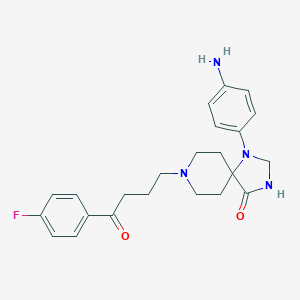
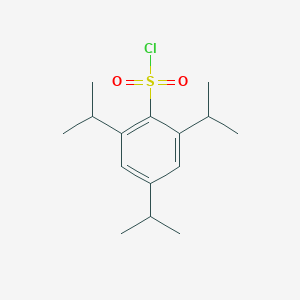
![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)
